molecular formula C22H22O10 B1593364 Prunetinoside CAS No. 89595-66-4

Prunetinoside

货号: B1593364
CAS 编号: 89595-66-4
分子量: 446.4 g/mol
InChI 键: AJAGLPDYKVWJQE-RECXWPGBSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Prunetinoside (Prunetin-5-O-glucoside, PUG) is a bioactive plant flavonoid isolated from species such as Prunus and Betula . This compound is of significant interest in immunological and pharmacological research due to its demonstrated anti-inflammatory properties . Investigations in RAW264.7 macrophage cells have shown that this compound exerts its effects by modulating key inflammatory signaling pathways. It significantly suppresses the activation of the NF-κB pathway by reducing the phosphorylation of IκBα and NF-κB p65 . Furthermore, it activates the JNK-mediated signaling arm of the MAPK pathway, while notably not affecting p38 or ERK phosphorylation . This targeted mechanism leads to the dose-dependent downregulation of crucial pro-inflammatory mediators, including iNOS and COX-2, and a consequent reduction in the production of nitric oxide (NO) and interleukin-6 (IL-6) . This compound has also been shown to decrease the mRNA expression of other key cytokines, such as IL-1β and TNF-α . Molecular docking studies suggest a direct interaction, where this compound covalently links to NF-κB, providing a plausible mechanism for its suppressive effects on inflammation . These properties make it a valuable research tool for studying the cellular and molecular mechanisms underlying inflammatory responses. This compound is supplied with the following chemical data: CAS Number 89595-66-4, Molecular Formula C22H22O10, and Molecular Weight 446.41 g/mol . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





属性

CAS 编号

89595-66-4

分子式

C22H22O10

分子量

446.4 g/mol

IUPAC 名称

3-(4-hydroxyphenyl)-7-methoxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one

InChI

InChI=1S/C22H22O10/c1-29-12-6-14-17(18(25)13(9-30-14)10-2-4-11(24)5-3-10)15(7-12)31-22-21(28)20(27)19(26)16(8-23)32-22/h2-7,9,16,19-24,26-28H,8H2,1H3/t16-,19-,20+,21-,22-/m1/s1

InChI 键

AJAGLPDYKVWJQE-RECXWPGBSA-N

手性 SMILES

COC1=CC2=C(C(=C1)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C(=O)C(=CO2)C4=CC=C(C=C4)O

规范 SMILES

COC1=CC2=C(C(=C1)OC3C(C(C(C(O3)CO)O)O)O)C(=O)C(=CO2)C4=CC=C(C=C4)O

产品来源

United States

Mentioned Compounds

Table 3: List of Chemical Compounds

Compound Name
Prunetinoside
Prunetin (B192199)
Glucose
Phenylalanine

Pharmacological Activities and Therapeutic Potential of Prunetinoside

Anti-inflammatory Research Perspectives

Prunetinoside has been investigated for its capacity to mitigate inflammatory responses, a key factor in numerous chronic diseases. Research has focused on its ability to inhibit key molecules and pathways involved in the inflammatory cascade.

Inhibition of Pro-inflammatory Mediators (Nitric Oxide, Inducible Nitric Oxide Synthase, Cyclooxygenase-2)

Studies have shown that this compound can effectively reduce the production of nitric oxide (NO), a significant signaling molecule in inflammation. This inhibitory action is closely linked to its ability to downregulate the expression of inducible nitric oxide synthase (iNOS), the enzyme responsible for producing large amounts of NO during an inflammatory response. Furthermore, this compound has been observed to decrease the expression of cyclooxygenase-2 (COX-2), another critical enzyme that synthesizes prostaglandins, which are key mediators of inflammation. The downregulation of both iNOS and COX-2 occurs at both the mRNA and protein levels in a dose-dependent manner.

Pro-inflammatory MediatorEffect of this compoundResearch Model
Nitric Oxide (NO)Significant decrease in production. Lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells.
Inducible Nitric Oxide Synthase (iNOS)Downregulated expression at mRNA and protein levels. LPS-stimulated RAW264.7 macrophage cells.
Cyclooxygenase-2 (COX-2)Downregulated expression at mRNA and protein levels. LPS-stimulated RAW264.7 macrophage cells.

Downregulation of Pro-inflammatory Cytokines (Interleukin-1β, Interleukin-6, Tumor Necrosis Factor-alpha)

This compound has demonstrated a significant capacity to suppress the expression of key pro-inflammatory cytokines. Research has consistently shown that it can reduce the levels of Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α). This downregulation has been observed at the mRNA level, indicating that this compound interferes with the transcription of these cytokine genes. Specifically, in LPS-stimulated RAW264.7 cells, treatment with this compound resulted in a dose-dependent decrease in the release of IL-6.

Pro-inflammatory CytokineEffect of this compoundResearch Model
Interleukin-1β (IL-1β)Reduced mRNA expression. LPS-stimulated RAW264.7 macrophage cells.
Interleukin-6 (IL-6)Significant decrease in synthesis and release; downregulated mRNA expression. LPS-stimulated RAW264.7 macrophage cells.
Tumor Necrosis Factor-alpha (TNF-α)Reduced mRNA expression. LPS-stimulated RAW264.7 macrophage cells.

Cellular Anti-inflammatory Efficacy in Macrophage Models (e.g., RAW264.7 cells)

The anti-inflammatory effects of this compound have been extensively studied using the RAW264.7 macrophage cell line, a standard model for inflammation research. In these cells, when stimulated with lipopolysaccharide (LPS), a potent inflammatory agent, this compound has been shown to be non-cytotoxic and can even reverse LPS-induced cytotoxicity. The compound exerts its anti-inflammatory action by inhibiting the NF-κB signaling pathway, a central regulator of inflammation, and by activating the JNK-mediated signaling pathway. By suppressing the production of pro-inflammatory mediators and cytokines in these macrophage models, this compound demonstrates significant potential as an anti-inflammatory agent.

Anticancer Research Applications

In addition to its anti-inflammatory properties, this compound has been the subject of research for its potential applications in cancer therapy. Studies have focused on its ability to inhibit cancer cell growth and induce programmed cell death.

Antiproliferative Effects and Cell Cycle Modulation (G2 phase arrest)

This compound has been found to possess antiproliferative activity against certain cancer cells. A notable mechanism underlying this effect is its ability to induce cell cycle arrest at the G2 phase. This prevents cancer cells from progressing through the cell cycle and dividing. This effect has been specifically observed in the AGS gastric cancer cell line.

Apoptosis Induction Mechanisms (PARP cleavage, caspase-3 activation)

A key aspect of this compound's anticancer potential lies in its ability to induce apoptosis, or programmed cell death, in cancer cells. Research has shown that treatment with this compound can lead to the cleavage of Poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis. This cleavage is often a result of the activation of effector caspases, such as caspase-3. Studies on AGS gastric cancer cells have demonstrated that this compound induces apoptosis through the activation of both PARP and caspase-3.

Anticancer MechanismEffect of this compoundCancer Cell Line
Cell Cycle ArrestInduces arrest at the G2 phase. AGS gastric cancer cells.
Apoptosis InductionPromotes cleavage of PARP and activation of caspase-3. AGS gastric cancer cells.

Therapeutic Potential in Specific Cancer Cell Lines

This compound, an O-methylated isoflavone (B191592), has been the subject of research for its potential as an anticancer agent. Investigations have explored its effects on various cancer cell lines, with a particular focus on gastric and liver cancers.

In-vitro studies have demonstrated the cytotoxic potential of this compound against human gastric cancer cell lines. A key study evaluated its effect on AGS, MKN-28, and SNU-484 cells using an MTT assay to measure cell viability. researchgate.net The cells were treated with varying concentrations of this compound (0, 10, 25, 50, 75, 150, and 300 µM) over 24 and 48-hour periods. researchgate.net The results indicated that this compound inhibited the proliferation of these cancer cells in a dose-dependent manner. researchgate.net

Further mechanistic studies using network pharmacology identified crucial protein biomarkers that this compound may target in gastric cancer, including Heat Shock Protein 90 (HSP90), Cyclin-Dependent Kinase 2 (CDK2), and Matrix Metalloproteinase-1 (MMP1). Molecular docking analyses confirmed the potential for this compound to bind to these key targets. In AGS cells specifically, treatment with this compound at concentrations of 50, 75, and 150 μM was found to induce apoptosis, a form of programmed cell death, mediated through the activation of PARP and caspase-3 proteins. These findings distinguish its action from its parent compound, prunetin (B192199), which has been shown to induce a different form of cell death known as necroptosis in gastric cancer cells.

Table 1: Cytotoxic Effects of this compound on Gastric Cancer Cell Lines

Cell LineConcentrations Tested (µM)Time Points (hours)Observed EffectKey Protein Targets
AGS0, 10, 25, 50, 75, 150, 30024, 48Dose-dependent cytotoxicity; Apoptosis induction via PARP and caspase-3. researchgate.netHSP90, CDK2, MMP1.
MKN-280, 10, 25, 50, 75, 150, 30024, 48Dose-dependent cytotoxicity. researchgate.netHSP90, CDK2, MMP1.
SNU-4840, 10, 25, 50, 75, 150, 30024, 48Dose-dependent cytotoxicity. researchgate.netHSP90, CDK2, MMP1.

Research into the direct effects of this compound on liver cancer, specifically the Hep3B cell line, is limited in the current scientific literature. However, significant research has been conducted on its isomer, Prunetrin (B192197) (Prunetin 4′-O-glucoside). Studies on Prunetrin have shown that it can decrease cell viability and reduce colony formation in Hep3B hepatocellular carcinoma cells. Mechanistic investigations revealed that Prunetrin induces cell cycle arrest at the G2/M phase and promotes apoptosis through the intrinsic mitochondrial pathway. This is achieved by inhibiting the Akt/mTOR signaling pathway and activating the p38-MAPK pathway. While these findings for Prunetrin are promising, further studies are required to determine if this compound exerts similar or distinct effects on Hep3B liver cancer cells.

The anticancer potential of this compound has been primarily investigated in gastric cancer. While flavonoids as a class are widely studied for their anticancer properties, specific research on the effects of isolated this compound on cervical, breast, lung, and colon cancer cell lines is not extensively documented. Studies on various plant extracts that contain a mixture of bioactive compounds, including flavonoids, have shown activity against these cancer types. For instance, certain bacterial metabolites and plant extracts have demonstrated cytotoxic effects against cell lines such as HeLa (cervical), MCF-7 (breast), A549 (lung), and HT-29 (colon). However, the specific contribution of this compound to these effects is not defined. Therefore, the broader spectrum anticancer activity of this compound remains an area requiring further dedicated investigation to understand its potential and mechanisms of action in these malignancies.

Liver Cancer (Hep3B cells)

Investigation into Multidrug Resistance Modulation

Multidrug resistance (MDR) is a significant challenge in cancer chemotherapy, where cancer cells become resistant to a range of anticancer drugs. The potential for natural compounds to modulate MDR is an active area of research. However, based on available scientific literature, there are currently no specific studies focused on the role of this compound in the modulation of multidrug resistance in cancer cells. Research in this specific area is lacking.

Exploration of Other Emerging Pharmacological Effects

Beyond its anticancer potential, this compound is being investigated for other biological activities, notably its antioxidant and anti-inflammatory effects.

Research into Antioxidant Mechanisms

As a flavonoid, this compound is part of a class of compounds known for their antioxidant properties. These properties are linked to their ability to scavenge free radicals, which are unstable molecules that can cause cellular damage through oxidative stress.

Research has demonstrated the antioxidant capacity of extracts from plants known to contain this compound, such as Prunus spinosa. One study showed that an extract from this plant exhibited a dose-dependent antioxidant effect in a DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay.

While direct antioxidant studies on isolated this compound are emerging, much of the mechanistic research has focused on its potent anti-inflammatory effects, which are intrinsically linked to oxidative stress. Studies in RAW264.7 macrophage cells have shown that this compound can significantly inhibit the production of inflammatory mediators like nitric oxide (NO) and pro-inflammatory cytokines such as IL-6, COX2, and iNOS. The mechanism for this anti-inflammatory action involves the suppression of the NF-κB (nuclear factor kappa B) signaling pathway and the activation of the JNK-MAPK (c-Jun N-terminal kinase-mitogen-activated protein kinase) pathway. By mitigating inflammation, this compound also helps to reduce the oxidative stress that accompanies inflammatory processes.

Preliminary Investigations into Neuroprotective Potential

Preliminary research has begun to shed light on the neuroprotective capabilities of this compound, primarily exploring its antioxidant and anti-neuroinflammatory mechanisms. Neuroinflammation is a critical factor in the progression of various neurodegenerative disorders, and compounds that can mitigate this process are of significant scientific interest.

Studies have identified this compound as a bioactive component with potential anti-inflammatory and neuroprotective effects. One area of investigation has focused on its ability to modulate neuroglobin (Ngb), a protein found in neurons that is considered an endogenous neuroprotective factor. In a study analyzing components of Prunus cerasoides extract, this compound was shown to significantly increase Ngb transcriptional activity in neuronal cells. This upregulation of Ngb is considered a novel approach to neuroprotection, partly due to Ngb's role as a scavenger of reactive oxygen species (ROS) during oxidative stress.

Further research has delved into the specific molecular pathways affected by this compound. In studies using macrophage cell lines, which are central to the inflammatory response, this compound has demonstrated an ability to inhibit the production of key inflammatory mediators. It has been shown to significantly decrease the levels of nitric oxide (NO) and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages. The overproduction of NO is implicated in neurotoxicity and neurodegeneration.

The mechanism behind this anti-inflammatory action appears to involve the modulation of crucial signaling pathways. Research indicates that this compound suppresses the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammatory gene expression. Simultaneously, it has been observed to activate the c-Jun N-terminal kinase (JNK) signaling cascade, which is part of the mitogen-activated protein kinase (MAPK) pathway. The modulation of these pathways effectively reduces the expression of pro-inflammatory cytokines and enzymes, highlighting a potential mechanism for its neuroprotective effects.

Table 1: Summary of Research on the Neuroprotective Potential of this compound

Study Model Key Findings Proposed Mechanism of Action Citations
OGD-treated neurons Increased neuroglobin (Ngb) transcriptional activity. Upregulation of endogenous neuroprotective factors; antioxidant effects.
LPS-stimulated RAW264.7 macrophage cells Decreased production of nitric oxide (NO) and interleukin-6 (IL-6). Suppression of the NF-κB signaling pathway and activation of the JNK-mediated signaling pathway.

Emerging Evidence for Cardioprotective Attributes

Emerging evidence suggests that this compound may possess cardioprotective properties, largely attributed to its antioxidant and anti-inflammatory activities, which are known to be beneficial for cardiovascular health. While direct, extensive studies on this compound are still developing, its presence in plant extracts with demonstrated heart-protective effects provides initial support for its therapeutic potential.

This compound has been identified as a constituent of Neolamarckia cadamba, a plant used in traditional medicine for cardiac ailments. A study investigating the ethanolic extract of Neolamarckia cadamba leaves (NCEE) in a rat model of myocardial infarction found significant cardioprotective effects. The study noted that treatment with the extract, which contains this compound, led to a reduction in cardiac myocyte degeneration. The protective mechanism was linked to the extract's potent antioxidant capabilities, evidenced by its effects on antioxidant enzymes, and its ability to inhibit HMG-CoA reductase, a key enzyme in cholesterol biosynthesis.

The broad pharmacological profile of flavonoids and isoflavones, the class of compounds to which this compound belongs, supports its potential role in cardiovascular protection. These compounds are generally recognized for their ability to scavenge free radicals, modulate inflammatory pathways, and improve endothelial function. The anti-inflammatory actions of this compound, such as the inhibition of the NF-κB pathway, are also relevant to cardiovascular disease, as inflammation is a key pathological process in atherosclerosis.

Table 2: Summary of Research on the Cardioprotective Attributes of this compound

Study Type/Model Key Findings Proposed Mechanism of Action Citations
Analysis of Neolamarckia cadamba extract in a rat model of myocardial infarction This compound is a component of the extract, which showed cardioprotective effects and reduced myocyte degeneration. Antioxidant properties; Inhibition of HMG-CoA reductase.
General review of flavonoids Bioactive compounds in this class possess antioxidant, anti-inflammatory, and cardioprotective properties. Scavenging free radicals; modulation of inflammatory pathways.

Table 3: Mentioned Chemical Compounds

Compound Name
This compound
Nitric Oxide
Interleukin-6 (IL-6)
Prunetin
Genistin
Naringenin (B18129)
Sakuranetin
Prunin
Quercetin 3-sambubioside
Hyperoside
Leucoside
Gentisic acid 5-O-β-D-(6′-O-trans-4-coumaroyl)-glucopyranoside
Cadambagenic acid
Cadamine
Quinovic acid
β-sitosterol
Cadambine
Ursolic acid
Glucogenkwanin
Prunasetin
Puddumetin
Cinchonain Ib
Atorvastatin
Padmakastein
Techtochrysin genistein
Neosakuranmin
Flavone glycoside
Puddumin A

Molecular Mechanisms and Cellular Signaling Pathways Modulated by Prunetinoside

Nuclear Factor-kappa B (NF-κB) Pathway Interactions

The NF-κB signaling pathway is a cornerstone in regulating immune and inflammatory responses. Its activation leads to the transcription of numerous pro-inflammatory genes. Prunetinoside has been shown to exert significant modulatory effects on this pathway.

Under normal conditions, the NF-κB transcription factor is kept inactive in the cytoplasm through its association with an inhibitory protein, IκBα. Upon stimulation by agents like lipopolysaccharide (LPS), NF-κB is activated and translocates to the nucleus to initiate gene transcription. Research demonstrates that this compound interferes with this process. In studies using mouse macrophage RAW264.7 cells stimulated with LPS, treatment with this compound (also referred to as PUG or prunetin-5-O-glucoside) markedly reduced the phosphorylation of the p65 subunit of NF-κB. This inhibition of p65 phosphorylation is crucial as it prevents the activation and subsequent nuclear translocation of NF-κB, thereby suppressing the expression of downstream inflammatory genes. Molecular docking analyses further support this by suggesting that this compound can bind directly to the NF-κB protein, which may contribute to its inhibitory action.

The phosphorylation and subsequent degradation of the inhibitor of kappa B alpha (IκBα) is a critical step that liberates NF-κB, allowing its activation. The phosphorylation of IκBα is mediated by the IκB kinase (IKK) complex. Studies have shown that this compound effectively blocks this upstream event. In LPS-stimulated macrophages, this compound treatment significantly reversed the phosphorylation of IκBα in a dose-dependent manner, while the total levels of IκBα remained unchanged. By preventing the phosphorylation of IκBα, this compound ensures that NF-κB remains sequestered in the cytoplasm, thereby inhibiting the entire signaling cascade. This mechanism is a key component of this compound's ability to downregulate inflammatory responses.

Table 1: Effect of this compound on NF-κB Pathway Components in LPS-Stimulated RAW264.7 Cells
Protein TargetObserved Effect of this compound TreatmentReference
Phospho-NF-κB p65Significantly decreased , ,
Phospho-IκBαSignificantly decreased , ,
Total NF-κB p65Remained unchanged
Total IκBαRemained unchanged

Suppression of NF-κB Activation and Nuclear Translocation

Mitogen-Activated Protein Kinase (MAPK) Pathway Modulation

The MAPK pathways, comprising kinases like JNK, p38, and ERK, are crucial for converting extracellular signals into intracellular responses, playing a vital role in inflammation and other cellular processes. this compound's interaction with the MAPK cascade reveals a selective mode of action.

In contrast to its effects on JNK, this compound appears to have no significant impact on the other major MAPK pathways involving p38 and extracellular signal-regulated kinase (ERK). In LPS-stimulated macrophage models, the phosphorylation levels of both p38 and ERK remained unchanged following treatment with this compound. This indicates a specific interaction with the JNK branch of the MAPK signaling cascade, while not affecting the p38 and ERK branches under the same inflammatory conditions. This selectivity highlights a targeted mechanism of action rather than broad-spectrum kinase inhibition.

Table 2: Effect of this compound on MAPK Pathway Components in LPS-Stimulated RAW264.7 Cells
Protein TargetObserved Effect of this compound TreatmentReference
Phospho-JNKSignificantly decreased (dephosphorylated) , ,
Phospho-p38Remained unchanged , ,
Phospho-ERKRemained unchanged , ,

Activation and Dephosphorylation of c-Jun N-terminal Kinase (JNK)

Phosphatidylinositol 3-kinase/Akt/mTOR (PI3K/Akt/mTOR) Signaling Pathway Regulation

The PI3K/Akt/mTOR pathway is a fundamental intracellular signaling cascade that governs cell cycle, growth, proliferation, and survival. Its dysregulation is a feature of many diseases. The influence of this compound and its aglycone, prunetin (B192199), on this pathway has been explored in different cellular contexts, revealing complex regulatory roles.

Research on prunetin (the form of the compound without the glucose molecule) has shown that it can suppress the PI3K/Akt/mTOR pathway. Mechanistic studies indicate that prunetin inhibits this pathway, leading to reduced cell proliferation, which contributes to its observed anticancer effects in certain models. However, research into the glycoside form, this compound, has presented different outcomes depending on the context. One study suggested that in a gastric cancer model, this compound might actually upregulate the PI3K/Akt/Nrf2 signaling pathway as a mechanism to suppress ferroptosis. This contrasts with the inhibitory effects reported for its aglycone, prunetin. This suggests that the presence of the glucose moiety on this compound may alter its biological activity or that its effect on the PI3K/Akt/mTOR pathway is highly dependent on the specific cell type and biological process being investigated.

Table 3: Regulation of the PI3K/Akt/mTOR Pathway
CompoundCellular ContextObserved Effect on PI3K/Akt/mTOR PathwayReference
Prunetin (aglycone)Cancer modelsInhibition/Suppression ,
This compoundGastric cancer (ferroptosis model)Upregulation of PI3K/Akt/Nrf2 signaling

Cell Cycle Regulatory Protein Modulation (Cyclin B1, CDK1/CDC2, CDC25c)

This compound has been observed to influence the regulation of the cell cycle, a fundamental process for cell proliferation. Its effects are noted on key proteins that govern the progression through different phases of the cell cycle, particularly the G2/M transition. This phase is critically controlled by the activation of the Cyclin B1-CDK1 complex. capes.gov.br

The activity of the Cyclin B1/CDK1 (also known as CDC2) complex is a determining factor for a cell's entry into mitosis. This complex is kept in an inactive state during the G2 phase through inhibitory phosphorylation by Wee1 and Myt1 kinases. For the cell to proceed into mitosis, the phosphatase known as Cell Division Cycle 25C (CDC25c) must remove these inhibitory phosphate (B84403) groups, thereby activating the Cyclin B1-CDK1 complex. Research indicates that this compound can modulate these cyclin proteins, including Cyclin B1, CDK1/CDC2, and CDC25c, suggesting a potential mechanism for its influence on cell cycle arrest. The regulation of CDC25C is complex, involving multiple signaling pathways, and its abnormal expression is linked to uncontrolled cell proliferation. By interacting with this regulatory network, this compound can interfere with the normal progression of the cell cycle.

Apoptotic Cascade Activation

This compound is implicated in the activation of apoptosis, or programmed cell death, through multiple interconnected pathways. This process is crucial for removing damaged or unwanted cells and is executed by a family of proteases called caspases. The activation of apoptosis can be broadly divided into caspase-dependent and mitochondrial-mediated pathways, both of which appear to be influenced by this compound.

The apoptotic process relies on a cascade of caspase activation. Initiator caspases, such as Caspase-9, are activated by pro-apoptotic signals, and they, in turn, cleave and activate executioner caspases, like Caspase-3. Caspase-9 activation is a key step in the intrinsic, or mitochondrial, pathway of apoptosis. It is activated when it binds to a complex called the apoptosome, which forms in the presence of cytochrome c released from the mitochondria.

Once activated, Caspase-9 proceeds to activate Caspase-3. Caspase-3 is a critical executioner caspase that cleaves numerous cellular proteins, leading to the characteristic morphological changes of apoptosis. Studies have shown that treatment with prunetrin (B192197), the aglycone of this compound, promotes the strong cleavage of both Caspase-9 and Caspase-3. This indicates that this compound engages the intrinsic apoptotic pathway, leading to the activation of the executioner caspases responsible for dismantling the cell.

The mitochondrial pathway of apoptosis is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins. mdpi.com This family includes pro-apoptotic members, such as Bcl-2 associated X protein (Bax) and Bcl-2 homologous antagonist/killer (Bak), and anti-apoptotic members, like B-cell lymphoma-extra large (Bcl-xL). mdpi.comuv.es The balance between these opposing factions determines the cell's fate.

Under normal conditions, anti-apoptotic proteins like Bcl-xL inhibit the action of pro-apoptotic proteins. uv.es Upon receiving an apoptotic stimulus, pro-apoptotic proteins Bax and Bak are activated. uv.es They oligomerize and insert into the outer mitochondrial membrane, causing permeabilization (MOMP). mdpi.comuv.es This allows the release of cytochrome c, which triggers the activation of Caspase-9 and the subsequent caspase cascade.

Research demonstrates that this compound's aglycone, prunetin, can modulate this balance. Treatment has been shown to increase the levels of the pro-apoptotic protein Bak while decreasing the expression of the anti-apoptotic protein Bcl-xL. This shift in the Bax/Bcl-2 ratio favors mitochondrial permeabilization, confirming that this compound induces apoptosis through the mitochondrial-mediated pathway. mdpi.com

Caspase-Dependent Apoptosis (Caspase-3, Caspase-9)

Identification of Specific Pharmacological Targets through Network Pharmacology

Network pharmacology is an approach used to understand the complex interactions between chemical compounds and biological systems. It shifts the focus from a "one drug, one target" model to a more holistic "multi-component, multi-target" perspective, which is particularly useful for elucidating the mechanisms of natural compounds. By constructing and analyzing protein-protein interaction (PPI) networks, this methodology can predict the key protein targets, or hubs, through which a compound exerts its biological effects.

In the context of this compound (referred to as prunetin-5-O-glucoside or PG in some studies), network pharmacology has been employed to identify its potential targets in pathologies like gastric cancer. These analyses have successfully pinpointed several core proteins that are significantly modulated by this compound.

Network pharmacology studies have identified Heat Shock Protein 90 (HSP90) as a key pharmacological target of this compound. HSP90 is a molecular chaperone that plays a critical role in the stability and function of numerous client proteins, many of which are involved in cell growth, proliferation, and survival.

To validate this predicted interaction, molecular docking simulations were performed. These computational studies model the interaction between a ligand (this compound) and a protein (HSP90) to estimate the binding affinity. The results showed a favorable binding energy between this compound and HSP90, suggesting a stable interaction. Further experimental validation using western blot analysis in AGS gastric cancer cells confirmed these findings, showing that treatment with this compound at concentrations of 50 µM and 75 µM led to a decreased expression of HSP90.

Table 1: Molecular Docking Results for this compound with Target Proteins

Target ProteinPDB IDBinding Energy (kcal/mol)Docking Score (kcal/mol)
HSP902VCJ-51.86-8.5
CDK21AQ1-76.97-6.6

Data sourced from a study on gastric cancer.

Alongside HSP90, Cyclin-Dependent Kinase 2 (CDK2) was also identified as a crucial hub target for this compound through network pharmacology. CDK2 is a key regulator of the cell cycle, primarily controlling the transition from the G1 to the S phase. Its activity is essential for DNA replication and cell proliferation.

Molecular docking simulations corroborated this finding, revealing a strong binding potential between this compound and CDK2, with a binding energy of -76.97 kcal/mol. This suggests that this compound can fit into the binding pocket of CDK2 and potentially inhibit its function. This prediction was substantiated by in-vitro experiments on AGS gastric cancer cells, where treatment with this compound resulted in a dose-dependent decrease in the expression levels of CDK2 protein. This inhibition of CDK2 provides a direct molecular mechanism for how this compound can interfere with cell cycle progression.

Matrix Metallopeptidase 1 (MMP1) Modulation

Matrix Metallopeptidase 1 (MMP1), also known as interstitial collagenase, is a zinc-dependent endopeptidase that plays a critical role in the degradation of the extracellular matrix (ECM). Its primary substrates are interstitial collagens, including types I, II, and III, which are fundamental structural components of various tissues. The enzymatic activity of MMP1 is integral to normal physiological processes such as embryonic development, tissue remodeling, and wound healing. However, dysregulation of MMP1 expression and activity is implicated in a variety of pathological conditions, including arthritis, periodontitis, and the invasion and metastasis of cancer cells.

Recent research has identified MMP1 as a significant molecular target of this compound, particularly in the context of gastric cancer. mdpi.com Through network pharmacology and molecular docking analyses, this compound has been shown to have a strong binding potential to MMP1. mdpi.com These computational approaches have pinpointed MMP1 as one of several key proteins, alongside cyclin-dependent kinase 2 (CDK2) and heat shock protein 90 (HSP90), through which this compound may exert its anticancer effects. mdpi.com

The modulation of MMP1 by this compound is closely linked to its influence on major cellular signaling pathways that regulate MMP1 gene expression. The Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways are crucial regulators of MMP1. mdpi.com For instance, in gastric cancer, the Extracellular signal-Regulated Kinase (ERK)/MAPK pathway is known to control MMP activities, thereby affecting cell migration and tumor invasion. mdpi.com this compound has demonstrated anti-inflammatory effects by suppressing the NF-κB pathway and activating the JNK-mediated signaling pathway, which is a component of the MAPK cascade. By modulating these upstream signaling pathways, this compound can indirectly influence the expression and subsequent activity of MMP1, contributing to the regulation of ECM degradation. This modulation is a key aspect of its potential therapeutic action in diseases characterized by excessive tissue degradation and remodeling.

Table 1: Research Findings on this compound's Modulation of MMP1

Research Context Method Key Finding Reference
Gastric Cancer Network Pharmacology & Molecular Docking Identified MMP1 as a key protein biomarker affected by this compound, suggesting potential anticancer effects.
Gastric Cancer Network Pharmacology & Cell Docking Analysis Revealed MMP1 as a key target of this compound, with cell docking confirming the binding potential. mdpi.com
Gastric Cancer Molecular Docking Verified the binding interaction between this compound (PG) and the three-dimensional structure of MMP1.
Inflammatory Response (Macrophage Cells) Western Blot & qRT-PCR This compound was shown to suppress the NF-κB pathway and activate the JNK/MAPK pathway, which are known to regulate MMP expression.

Preclinical Research Methodologies and Advanced Approaches in Prunetinoside Studies

In Vitro Experimental Design and Models: Unraveling Cellular Mechanisms

In vitro studies, utilizing cultured cell lines, form the foundation of our understanding of how prunetinoside interacts with biological systems at a cellular level. These models allow for controlled investigation of the compound's effects on specific cell types implicated in disease.

Cultured Macrophage Cell Line Studies (e.g., LPS-stimulated RAW264.7)

The RAW264.7 murine macrophage cell line is a widely used model to study inflammatory processes. mdpi.com When stimulated with lipopolysaccharide (LPS), a component of Gram-negative bacteria, these cells mimic an inflammatory response by producing various pro-inflammatory mediators. mdpi.com

Research has shown that this compound, also known as prunetin-5-O-glucoside (PUG), can inhibit this inflammatory response. In LPS-stimulated RAW264.7 cells, this compound has been observed to significantly decrease the production of nitric oxide (NO) and interleukin-6 (IL-6), both key mediators of inflammation. This effect was found to be dose-dependent. Furthermore, this compound treatment led to a downregulation in the expression of pro-inflammatory enzymes and cytokines, including cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), IL-1β, and TNFα at both the mRNA and protein levels.

Mechanistically, this compound appears to exert its anti-inflammatory effects by modulating key signaling pathways. Studies have demonstrated that it inhibits the phosphorylation of proteins in the NF-κB pathway, a central regulator of inflammation. Specifically, the phosphorylation of IκBα and NF-κB p65 was significantly reduced in the presence of this compound. Additionally, this compound was found to influence the mitogen-activated protein kinase (MAPK) pathway by downregulating the phosphorylation of c-Jun N-terminal kinase (JNK), while the phosphorylation of p38 and ERK remained unaffected.

Key Findings in LPS-stimulated RAW264.7 Macrophages
Biomarker/PathwayEffect of this compoundReference
Nitric Oxide (NO) ProductionDecreased
Interleukin-6 (IL-6) ProductionDecreased
COX-2 ExpressionDownregulated
iNOS ExpressionDownregulated
NF-κB PathwayInhibited
JNK (MAPK) PathwayActivated (Dephosphorylation downregulated)

Human Gastric Cancer Cell Line Investigations (e.g., AGS, MKN-28, SNU-484)

In the context of oncology, this compound has been investigated for its potential anti-cancer properties using various human gastric cancer cell lines, including AGS, MKN-28, and SNU-484.

Studies have demonstrated that this compound exhibits cytotoxic effects on these cancer cells. For instance, the half-maximal inhibitory concentration (IC50) values for this compound were determined to be 35.3 µM in AGS cells, 40.2 µM in MKN-28 cells, and 38.4 µM in SNU-484 cells after 48 hours of treatment. Notably, AGS cells appeared to be the most sensitive to this compound's cytotoxic effects.

The mechanism underlying this cytotoxicity involves the induction of apoptosis, or programmed cell death. In AGS gastric cancer cells, treatment with this compound led to the activation of key apoptotic proteins, including PARP and caspase-3.

IC50 Values of this compound in Human Gastric Cancer Cell Lines (48h)
Cell LineIC50 Value (µM)Reference
AGS35.3
MKN-2840.2
SNU-48438.4

Other Human Cancer Cell Line Applications (e.g., Hep3B liver cancer cells)

The anti-cancer potential of this compound and its related compounds extends beyond gastric cancer. Research on the human hepatocellular carcinoma (liver cancer) cell line, Hep3B, has provided further insights. While some studies focus on a related compound, prunetrin (B192197) (prunetin 4'-O-glucoside), they offer valuable information on the broader potential of this class of flavonoids.

In Hep3B cells, prunetrin has been shown to decrease cell viability and induce apoptosis. This is achieved through the activation of apoptotic markers like PARP and caspase-3, and by influencing the mitochondrial pathway, as evidenced by the activation of caspase-9 and the pro-apoptotic protein Bak. Furthermore, it has been observed to cause cell cycle arrest at the G2/M phase and inhibit the Akt/mTOR signaling pathway, which is crucial for cancer cell growth and survival.

Advanced Computational and Systems Biology Approaches

To complement in vitro research, advanced computational and systems biology approaches are being utilized to predict the molecular targets of this compound and elucidate its complex mechanisms of action. These in silico methods provide a global view of the compound's potential interactions within a biological system.

Network Pharmacology for Global Target Identification and Mechanism Elucidation

Network pharmacology is a powerful tool that integrates data from systems biology and polypharmacology to predict the targets of a compound and understand its therapeutic mechanisms against a specific disease. This approach moves beyond the "one drug, one target" paradigm to embrace the complexity of drug-disease interactions.

In the study of this compound against gastric cancer, network pharmacology has been employed to identify potential targets and enriched pathways. By analyzing databases such as SwissTargetPrediction and DiGeNET, researchers identified 65 potential anti-gastric cancer targets for this compound. Subsequent protein-protein interaction (PPI) network analysis highlighted three crucial hub proteins: Heat shock protein 90kDa alpha class A member 1 (HSP90AA1), Cyclin-dependent kinase 2 (CDK2), and Matrix metalloproteinase-1 (MMP1).

Functional enrichment analysis revealed that these targets are involved in significant biological pathways related to cancer, including the regulation of the cell cycle, DNA damage checkpoints, and the p53 and MAPK signaling pathways. This suggests that the pharmacological action of this compound against gastric cancer may be associated with the regulation of these core targets.

Molecular Docking Simulations for Ligand-Protein Binding Affinity

Molecular docking is a computational technique used to predict the binding orientation and affinity of a ligand (like this compound) to a target protein at the atomic level. This method provides valuable insights into the strength and nature of the interaction, helping to validate the targets identified through network pharmacology.

Molecular docking studies have been conducted to assess the binding of this compound to the key targets identified in both inflammation and cancer studies. For instance, in the context of inflammation, docking analysis revealed that this compound has a strong binding affinity for NF-κB, with a binding free energy of -7.8 kcal/mol. The interaction was found to be stabilized primarily by hydrogen bonds.

Similarly, in gastric cancer research, molecular docking simulations were performed to evaluate the binding of this compound to the identified hub proteins: HSP90AA1, CDK2, and MMP1. The results indicated active binding potential between this compound and these targets, further supporting their role in the compound's anti-cancer effects.

Molecular Docking of this compound with Key Protein Targets
Target ProteinDisease ContextBinding Affinity (kcal/mol)Reference
NF-κBInflammation-7.8
HSP90AA1Gastric Cancer-
CDK2Gastric Cancer-
MMP1Gastric Cancer-
Note: Specific binding affinity values for HSP90AA1, CDK2, and MMP1 were not detailed in the provided search results but active binding was confirmed.

Gene Expression and Proteomic Analysis Techniques

In preclinical research, understanding the molecular mechanisms of a compound is crucial. For this compound, also known as Prunetin-5-O-glucoside, researchers employ a variety of advanced techniques to analyze its effects on gene and protein expression. These methods help to elucidate the pathways through which this compound exerts its biological activities.

Quantitative Real-Time Polymerase Chain Reaction (qRT-PCR) is a fundamental technique used to measure the messenger RNA (mRNA) expression levels of specific genes. This method allows for the precise quantification of gene activity in response to treatment with a compound like this compound.

In studies investigating the anti-inflammatory properties of this compound, qRT-PCR has been instrumental. Research on lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells demonstrated that this compound treatment significantly suppresses the mRNA expression of key pro-inflammatory genes. The typical methodology involves isolating total RNA from cells, followed by reverse transcription to synthesize complementary DNA (cDNA), which then serves as the template for the qPCR reaction. The relative gene expression is often calculated using the 2-ΔΔCq method, with a housekeeping gene such as β-actin used for normalization.

Key findings from these studies show that this compound dose-dependently downregulates the mRNA levels of several critical inflammatory mediators.

Table 1: Effect of this compound on Pro-Inflammatory Gene Expression in LPS-Stimulated RAW264.7 Cells

Gene Target Observation Reference
Inducible Nitric Oxide Synthase (iNOS) Significant downregulation in a dose-dependent manner.
Cyclooxygenase-2 (COX-2) Significant downregulation in a dose-dependent manner.
Interleukin-1β (IL-1β) Reduced mRNA expression.
Interleukin-6 (IL-6) Reduced mRNA expression.

These findings indicate that this compound exerts its anti-inflammatory effects by inhibiting the transcription of pivotal pro-inflammatory genes.

Western blotting is a widely used analytical technique to detect and quantify specific proteins in a sample. It is particularly valuable in this compound research for confirming whether changes in mRNA expression (observed via qRT-PCR) translate to changes in protein levels. Furthermore, it is critical for studying post-translational modifications like phosphorylation, which is a key mechanism in cellular signaling.

Studies on this compound have utilized Western blotting to validate its effects on the protein levels of inflammatory enzymes and to investigate its impact on crucial signaling pathways like the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. The general procedure involves lysing the cells, separating the proteins by size using SDS-PAGE, transferring them to a membrane, and then probing with specific primary antibodies against the target protein (e.g., iNOS, COX-2) or its phosphorylated form (e.g., p-JNK).

Consistent with qRT-PCR data, Western blot analysis confirmed that this compound treatment leads to a dose-dependent decrease in the protein expression of iNOS and COX-2 in LPS-stimulated macrophages.

More detailed mechanistic insights have been gained by examining signaling cascades. This compound was found to dramatically reduce the phosphorylation of key proteins involved in the NF-κB pathway. It also selectively affected components of the MAPK pathway. A network pharmacology study investigating this compound's effect on gastric cancer also used western blotting to validate the expression of predicted core target proteins.

Table 2: Effect of this compound on Protein Expression and Phosphorylation

Cell Line Target Protein Observation Reference
RAW264.7 iNOS Downregulated protein expression.
RAW264.7 COX-2 Downregulated protein expression.
RAW264.7 p-IκBα Significantly reduced phosphorylation.
RAW264.7 p-NF-κB p65 Significantly reduced phosphorylation.
RAW264.7 p-JNK Significantly reduced phosphorylation.
RAW264.7 p-p38 No significant change in phosphorylation.
RAW264.7 p-ERK No significant change in phosphorylation.

These results demonstrate that this compound's mechanism of action involves the inhibition of the NF-κB pathway and selective modulation of the JNK-MAPK signaling pathway at the protein level.

Transcriptome analysis, primarily through Next-Generation Sequencing (NGS) technologies like RNA-Seq, offers a comprehensive, unbiased view of the complete set of RNA transcripts in a cell at a given moment. This powerful approach allows researchers to identify the full spectrum of genes that are differentially expressed (either upregulated or downregulated) following treatment with a compound. The resulting list of differentially expressed genes provides a rich dataset for subsequent bioinformatic analyses, including pathway and network construction, to uncover the broader biological impacts of the compound. While transcriptome analyses have been conducted on related isoflavones like prunetin (B192199) and prunetrin, published research on this compound has primarily utilized a network pharmacology approach to identify potential gene targets from established biological databases rather than generating primary transcriptome data.

Following the identification of potential gene targets, bioinformatic techniques such as Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analysis are employed to interpret the biological significance of these genes.

Gene Ontology (GO) analysis categorizes the target genes into three domains: Biological Process (BP), Cellular Component (CC), and Molecular Function (MF). This helps to understand the collective functions of the genes affected by the compound.

KEGG Pathway analysis maps the target genes to specific signaling or metabolic pathways, revealing the systemic biological networks that are potentially modulated.

A network pharmacology study on this compound (Prunetin-5-O-glucoside) identified 65 potential anti-gastric cancer targets by cross-referencing compound-target databases with disease-related gene databases. Subsequent GO and KEGG analysis of these 65 targets revealed significant enrichment in several key areas.

Table 3: Enriched GO Terms and KEGG Pathways for Predicted this compound Targets in Gastric Cancer

Analysis Type Enriched Term/Pathway Description Reference
GO - Biological Process Positive regulation of MAP kinase activity Indicates involvement in modulating the MAPK signaling cascade.
GO - Biological Process Protein phosphorylation Suggests a broad impact on cellular signaling events.
KEGG Pathway Pathways in cancer Highlights a wide-ranging effect on multiple cancer-related processes.
KEGG Pathway PI3K-Akt signaling pathway Implicates this crucial pathway involved in cell survival, growth, and proliferation.

| KEGG Pathway | MAPK signaling pathway | Confirms the modulation of this key pathway related to cellular stress and inflammation. | |

These analyses suggest that this compound's therapeutic potential in gastric cancer is linked to its ability to modulate fundamental pathways involved in cell signaling, proliferation, and survival.

To understand how the identified target proteins function in a coordinated manner, a Protein-Protein Interaction (PPI) network is constructed. This network visualizes the complex interplay and relationships between the target proteins. Analyzing the topology of this network helps to identify "hub" proteins, which are highly connected nodes that often play critical roles in the network's function and can be key therapeutic targets.

In the network pharmacology study of this compound against gastric cancer, a PPI network of the 65 potential targets was constructed using the STRING database. The analysis of this network was crucial for pinpointing the most influential proteins.

The study identified three central hub proteins based on their high degree of connectivity within the network:

HSP90AA1 (Heat Shock Protein 90 Alpha Family Class A Member 1)

CDK2 (Cyclin Dependent Kinase 2)

MMP1 (Matrix Metallopeptidase 1)

These proteins were identified as core active targets for this compound in the context of gastric cancer. The interaction of this compound with these targets was further supported by molecular docking analysis, and their expression was validated using Western blot. This integrated approach, from target prediction to PPI network analysis, provides a powerful framework for elucidating the multi-target mechanisms of compounds like this compound.

Gene Ontology (GO) and KEGG Pathway Enrichment Analysis

Cellular Assays for Biological Activity Evaluation

Cellular assays are essential in vitro tools for evaluating the direct biological effects of a compound on cells. These assays can measure a range of activities, including cytotoxicity, anti-inflammatory potential, and anti-proliferative effects.

In the study of this compound, several key cellular assays have been performed:

Cytotoxicity Assays: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is commonly used to assess cell viability and the cytotoxic potential of a compound. In studies using RAW264.7 macrophages, this compound was found to be non-toxic at concentrations where it exhibited significant anti-inflammatory effects. It also reversed the cytotoxicity induced by LPS. Furthermore, its cytotoxic potential was evaluated against various gastric cancer cell lines (AGS, MKN-28, and SNU-484) to determine its anti-cancer activity.

Nitric Oxide (NO) Assay: Overproduction of nitric oxide is a hallmark of inflammation. The Griess reagent or commercially available NO detection kits are used to measure the concentration of nitrite (B80452) (a stable product of NO) in cell culture supernatants. Research has shown that this compound significantly and dose-dependently inhibits the production of NO in LPS-stimulated RAW264.7 macrophages.

Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is a highly specific and sensitive assay used to quantify the secretion of proteins, such as cytokines, into the cell culture medium. To measure the anti-inflammatory activity of this compound, an IL-6 ELISA kit was used. The results demonstrated that this compound treatment markedly inhibited the release of the pro-inflammatory cytokine IL-6 from LPS-activated macrophages in a dose-dependent manner.

Table 4: Summary of Cellular Assays for this compound

Assay Type Cell Line Purpose Key Finding Reference
MTT Assay RAW264.7 Evaluate cytotoxicity Non-toxic at effective concentrations; reverses LPS-induced cytotoxicity.
MTT Assay AGS, MKN-28, SNU-484 Evaluate anti-cancer cytotoxicity Exhibits cytotoxic potential against gastric cancer cells.
NO Production Assay RAW264.7 Measure anti-inflammatory activity Significantly decreases LPS-induced nitric oxide production.

These cellular assays provide direct evidence of this compound's biological activities and are crucial for validating the mechanisms suggested by gene and protein expression studies.

Cell Viability and Cytotoxicity Assessment (e.g., MTT assay)

A fundamental step in the preclinical evaluation of this compound is the assessment of its effect on cell viability and its potential cytotoxic effects on both cancerous and normal cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose. This assay measures the metabolic activity of cells, which is an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan (B1609692) product, which can be quantified spectrophotometrically.

In studies involving this compound, the MTT assay has been employed to determine its cytotoxic effects on various cell lines. For instance, in research on gastric cancer, human gastric cancer cell lines (AGS, MKN-28, and SNU-484) and normal human keratinocyte (HaCaT) cells were treated with different concentrations of this compound for 24 and 48 hours. mdpi.com The results indicated that this compound did not significantly affect the viability of the normal HaCaT cells, even at high concentrations. mdpi.com However, it showed a significant, dose-dependent inhibitory effect on the viability of the gastric cancer cells, particularly after 48 hours of treatment. mdpi.com

Similarly, the anti-inflammatory properties of this compound were investigated in RAW264.7 macrophage cells. An MTT assay was used to assess the cytotoxicity of this compound in these cells, both with and without stimulation by lipopolysaccharide (LPS), a component of bacterial cell walls that induces inflammation. The results showed that this compound was not toxic to the macrophages at concentrations up to 10 μM and even reversed the cytotoxicity induced by LPS.

Another study on hepatocellular carcinoma utilized the MTT assay to evaluate the cytotoxic potential of a related compound, prunetrin, on Hep3B cells. The assay revealed a dose-dependent inhibition of cell proliferation.

Interactive Data Table: IC50 Values of this compound (PG) in Gastric Cancer Cell Lines

Cell LineIncubation Time (hours)IC50 (μM)
AGS4835.3
MKN-284840.2
SNU-4844838.4

This table summarizes the half-maximal inhibitory concentration (IC50) values of this compound on different gastric cancer cell lines after 48 hours of treatment, as determined by the MTT assay. mdpi.com

Cell Cycle Distribution Analysis

Understanding how a compound affects the cell cycle is crucial for cancer research. Flow cytometry is a common technique used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Studies have shown that this compound can influence the cell cycle in cancer cells. For example, it has been reported to cause cell cycle arrest at the G2 phase in the AGS gastric cancer cell line. This indicates that this compound may inhibit cancer cell proliferation by halting the cell division process.

Research on the related compound prunetrin in hepatocellular carcinoma cells (HepG2 and Huh7) further supports this mechanism. Flow cytometry analysis demonstrated that prunetrin induced G2/M phase arrest in a dose-dependent manner. This was accompanied by the downregulation of key cell cycle regulatory proteins, including Cyclin B1, CDK1/CDC2, and CDC25c.

Apoptosis Detection Assays (e.g., PARP and Caspase Cleavage)

Apoptosis, or programmed cell death, is a critical process for removing damaged or unwanted cells. Many anti-cancer agents work by inducing apoptosis in tumor cells. The cleavage of poly(ADP-ribose) polymerase (PARP) and the activation of caspases are key hallmarks of apoptosis.

Western blot analysis is a standard technique used to detect the cleavage of these proteins. During apoptosis, caspases, a family of proteases, are activated and cleave various cellular substrates, including PARP. The cleavage of PARP by caspases, particularly caspase-3 and caspase-7, renders the enzyme inactive and is a well-established marker of apoptosis.

In the context of this compound-related compounds, studies have demonstrated their ability to induce apoptosis. For instance, treatment of hepatocellular carcinoma cells with prunetrin resulted in the dose-dependent cleavage of PARP and caspase-3, as observed by Western blotting. This indicates the activation of the apoptotic cascade. Further evidence from these studies showed an increased expression of cleaved caspase-9 and the pro-apoptotic protein Bak, alongside a decrease in the anti-apoptotic protein Bcl-xL, suggesting the involvement of the intrinsic (mitochondrial) pathway of apoptosis.

Measurement of Nitric Oxide Release and Cytokine Levels (e.g., ELISA)

In the context of inflammation, this compound's effects are often evaluated by measuring the production of inflammatory mediators such as nitric oxide (NO) and various cytokines.

Nitric oxide release is commonly quantified using a Griess reagent-based assay. This method detects nitrite, a stable and nonvolatile breakdown product of NO. In a study on RAW264.7 macrophages, stimulation with LPS led to a significant increase in NO production. However, co-treatment with this compound was found to inhibit this NO production in a dose-dependent manner.

Enzyme-linked immunosorbent assay (ELISA) is a highly sensitive and specific method used to quantify cytokine levels in biological samples. This technique utilizes antibodies to capture and detect specific cytokines. In studies investigating the anti-inflammatory effects of this compound, ELISA kits were used to measure the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), and interleukin-1beta (IL-1β). Research has shown that this compound significantly decreases the LPS-induced release of IL-6 in RAW264.7 cells in a dose-dependent manner. Furthermore, quantitative real-time PCR (qRT-PCR) analysis has confirmed that this compound can downregulate the mRNA expression of these pro-inflammatory cytokines, indicating that its inhibitory effect occurs at the transcriptional level.

Interactive Data Table: Effect of this compound on Inflammatory Mediators

Cell LineTreatmentMediatorMethod of DetectionFinding
RAW264.7LPS + this compoundNitric Oxide (NO)NO Detection KitDecreased NO release
RAW264.7LPS + this compoundInterleukin-6 (IL-6)ELISADecreased IL-6 release
RAW264.7LPS + this compoundIL-6, TNF-α, IL-1βqRT-PCRDecreased mRNA expression

This table summarizes the effects of this compound on the production of key inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells, as determined by various assays.

In Vivo Experimental Models

While in vitro studies provide valuable insights into the cellular mechanisms of this compound, in vivo models are essential for understanding its effects in a whole organism.

Current Status and Limitations of Direct this compound In Vivo Research

Currently, there is a limited number of in vivo studies conducted directly on the compound this compound. Much of the existing research has focused on in vitro models or on its precursor, prunetin, and extracts from Prunus species. This highlights a gap in the comprehensive understanding of this compound's pharmacokinetic profile, bioavailability, and systemic effects in living organisms. The translation of promising in vitro findings to clinical applications is contingent upon rigorous in vivo investigation.

In Vivo Models for Related Compounds or Extracts (e.g., Prunetin, Prunus species extracts)

In contrast to the limited direct in vivo research on this compound, several studies have utilized animal models to investigate the effects of the related compound prunetin and various extracts from Prunus species. nih.gov

For instance, the in vivo effects of prunetin have been studied in Drosophila melanogaster (the fruit fly). nih.gov This research demonstrated that dietary supplementation with prunetin improved the median survival and climbing activity in male flies. nih.gov Another study used a mouse model of benzo(a)pyrene-induced lung cancer to evaluate the effects of prunetin.

Extracts from Prunus species have also been investigated in various in vivo models. A study on Prunus avium (sweet cherry) extract used a rat model of hepatocarcinoma induced by DMBA (7,12-dimethylbenz(a)anthracene). The results showed that the extract could attenuate the levels of tumor markers and oxidative stress. Similarly, extracts from Prunus spinosa have been evaluated for their anti-inflammatory and antioxidant effects, although many of these studies have been ex vivo on human immune cells. These studies on related compounds and extracts provide a foundation and rationale for future in vivo research specifically on this compound.

Structure Activity Relationship Sar Studies and Derivative Research

Comparative Analysis with the Aglycone Prunetin (B192199)

Prunetinoside is the 5-O-glucoside of prunetin, meaning a glucose molecule is attached at the 5-hydroxyl position of the prunetin aglycone. This structural difference significantly influences their respective biological activities.

Prunetin, an O-methylated isoflavone (B191592), has demonstrated a range of pharmacological properties, including antioxidant, anti-inflammatory, and potential anticancer effects. Studies have shown its ability to induce necroptotic cell death in gastric cancer cells and suppress adipogenesis in the liver tissues of mice on a high-fat diet.

When comparing the two, the presence of the glucose molecule in this compound alters its physicochemical properties, which in turn affects its bioactivity. While most dietary flavonoids are consumed in their glycoside form, they often undergo deglycosylation to the aglycone form upon consumption to exert their biological effects. However, research indicates that this compound itself possesses distinct biological activities. For instance, it has shown anti-proliferative activity in AGS gastric cancer cells by causing cell cycle arrest at the G2 phase.

A comparative study on their anti-inflammatory effects in RAW264.7 macrophage cells revealed that while prunetin activates both p-JNK and p-38 signaling pathways, this compound specifically downregulates JNK dephosphorylation without affecting ERK or p38. This highlights a divergence in their mechanisms of action, likely attributable to the glycosylation.

Table 1: Comparative Biological Activities of this compound and Prunetin

Biological Activity This compound (Prunetin-5-O-glucoside) Prunetin (Aglycone) Key Findings
Anticancer Induces apoptosis in AGS gastric cancer cells via PARP and caspase-3. Targets key proteins like CDK2, MMP1, and HSP90 in gastric cancer. Induces necroptotic cell death in gastric cancer cells. Both show potential in cancer treatment but through different cell death mechanisms.
Anti-inflammatory Inhibits LPS-induced inflammation by suppressing the NF-κB pathway and activating JNK-mediated signaling in RAW264.7 cells. Exhibits anti-inflammatory properties. This compound's mechanism is more specific, targeting the JNK pathway differently than prunetin.

Impact of Glycosylation on Biological Activity and Specificity

Glycosylation, the attachment of sugar moieties to a molecule, is a critical post-translational modification that can profoundly influence a compound's stability, solubility, and interaction with biological targets. In the case of flavonoids like this compound, glycosylation plays a pivotal role in their bioavailability and mechanism of action.

The glucose moiety in this compound significantly impacts its interaction with cellular components. While aglycones are generally considered more readily absorbed, the glycoside form can influence transport and distribution. The presence of the bulky glucose group can affect how the molecule binds to receptors and enzymes, leading to altered biological responses. For example, glycosylation can modulate interactions with receptors and influence both innate and adaptive immune responses.

Research on this compound's anti-inflammatory effects demonstrates the specificity conferred by glycosylation. It was found to inhibit the production of pro-inflammatory mediators like nitric oxide (NO), IL-6, TNFα, and IL-1β in LPS-stimulated macrophages. Molecular docking studies have further shown that this compound can effectively bind to the NF-κB protein complex, preventing its signaling activity. This interaction is a direct consequence of its specific chemical structure, including the glycosyl group.

Furthermore, the glycosylation pattern can determine the specific targets of a compound. A network pharmacology study identified that this compound targets key proteins such as CDK2, MMP1, and HSP90, which are implicated in gastric cancer. This suggests that the glycoside form has a unique targeting profile compared to its aglycone.

Design and Synthesis Considerations for this compound Analogues

The development of this compound analogues offers a promising avenue for enhancing its therapeutic potential. The goal of such synthetic efforts is often to improve biological activity, selectivity, and pharmacokinetic properties.

Key considerations in the design of this compound analogues include:

Modification of the Glycosyl Moiety: Altering the sugar unit (e.g., replacing glucose with other monosaccharides or oligosaccharides) or changing the linkage position could significantly impact the analogue's activity. This is a common strategy in the metabolic engineering of isoflavones.

Modification of the Aglycone Scaffold: Introducing different functional groups onto the prunetin backbone can modulate its electronic and steric properties, potentially leading to stronger interactions with target proteins. Rational design based on the structure of known bioactive compounds, such as other flavonoids or synthetic anti-inflammatory agents, can guide these modifications.

Scaffold Hopping: Replacing the isoflavone core with other heterocyclic systems that can mimic its spatial arrangement and key interactions is another approach. This has been successfully used in the development of novel anti-inflammatory agents.

The synthesis of such analogues often involves multi-step chemical processes. For instance, the synthesis of prunetin itself has been achieved from naringenin (B18129) through sequential deacetylation and oxidative rearrangement. Building upon this, glycosylation can be achieved using enzymes like UDP-glycosyltransferases (UGTs) or through chemical synthesis methods. The synthesis of resveratrol (B1683913) analogues, for example, has involved strategies like the Wittig-Horner reaction to construct the core structure. These established synthetic routes provide a foundation for the creation of a library of this compound derivatives for further biological evaluation.

Future Directions and Advanced Research Perspectives on Prunetinoside

Comprehensive Elucidation of Pharmacokinetic and Pharmacodynamic Profiles

A critical next step in the research trajectory of Prunetinoside is the detailed characterization of its pharmacokinetic (PK) and pharmacodynamic (PD) profiles. Currently, there is a significant gap in the understanding of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound in vivo.

Pharmacokinetics (ADME): Most flavonoids exhibit low oral bioavailability, which can limit their systemic therapeutic effects. While some computational in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analyses have been performed for its aglycone, prunetin (B192199), comprehensive experimental data for this compound is lacking. Future research must prioritize in vivo studies in animal models to determine key PK parameters such as oral bioavailability, plasma concentration-time profiles, tissue distribution, and major metabolic pathways. Most flavonoids undergo deglycosylation to their aglycone form upon consumption, and understanding this conversion for this compound is crucial. Investigating its metabolism by gut microbiota and hepatic enzymes, including the cytochrome P450 system, will be essential for predicting its behavior in humans and potential drug-drug interactions. Furthermore, exploring advanced drug delivery systems, such as nanoliposomes or nanoparticle formulations, could be a promising strategy to enhance its solubility and bioavailability, thereby improving its therapeutic efficacy.

Pharmacodynamics: Pharmacodynamic studies have primarily focused on in vitro models, demonstrating that this compound inhibits the production of pro-inflammatory mediators like nitric oxide (NO), interleukin-6 (IL-6), cyclooxygenase-2 (COX-2), and inducible nitric oxide synthase (iNOS). In cancer cell lines, it has been shown to induce apoptosis and inhibit proliferation. Future PD studies should move into in vivo disease models (e.g., inflammatory arthritis, sepsis, or cancer xenografts) to correlate the PK profile with tangible therapeutic outcomes. These studies will help establish a dose-response relationship and a therapeutic window, which are fundamental for any future clinical consideration.

Exploration of Synergistic Effects with Established Therapeutic Agents

A highly promising avenue for future research is the investigation of this compound in combination with established drugs. Synergistic interactions, where the combined therapeutic effect is greater than the sum of individual effects, can lead to enhanced efficacy, reduced dosages, and mitigation of adverse side effects.

Given its potent anti-inflammatory properties, combining this compound with conventional non-steroidal anti-inflammatory drugs (NSAIDs) or corticosteroids could be explored. Such a combination might allow for lower doses of the conventional drug, thereby reducing its associated risks, such as gastrointestinal or cardiovascular complications.

In oncology, the potential for synergy is particularly compelling. Since this compound targets key cancer-related proteins like CDK2 (cell cycle) and HSP90 (protein stability), combining it with chemotherapeutic agents that act on these or complementary pathways could overcome drug resistance. For example, pairing it with CDK4/6 inhibitors or HSP90 inhibitors could create a powerful multi-pronged attack on cancer cell proliferation. Its ability to modulate inflammatory pathways within the tumor microenvironment also suggests potential synergy with immunotherapies, such as checkpoint inhibitors. Future studies should employ in vitro and in vivo models to systematically screen for synergistic combinations and elucidate the underlying mechanisms of these interactions.

Development of Novel this compound Analogues with Enhanced Efficacy or Target Specificity

While this compound itself shows promise, the principles of medicinal chemistry suggest that its properties could be optimized through structural modification. The development of novel this compound analogues represents a sophisticated approach to enhance its therapeutic potential. To date, research into synthetic analogues of this compound is scarce.

Future efforts should focus on systematic Structure-Activity Relationship (SAR) studies. Such studies would involve synthesizing a library of analogues with targeted modifications to the this compound scaffold. Key modifications could include:

Alteration of the Glycosidic Linkage: Replacing the glucose moiety with other sugars or functional groups to influence solubility, metabolic stability, and bioavailability.

Modification of the Flavonoid Rings: Adding or altering substituent groups (e.g., hydroxyl, methoxy (B1213986) groups) on the A and B rings to enhance binding affinity to specific protein targets.

Synthesis of Aglycone Derivatives: Creating derivatives of its aglycone, prunetin, which may have different cell permeability and target engagement profiles.

These newly synthesized analogues would then be screened for improved potency, selectivity towards specific targets (e.g., inhibiting JNK without affecting other kinases), and better pharmacokinetic properties compared to the parent compound. This rational drug design approach could lead to the development of a second-generation compound with superior "drug-like" characteristics.

Translational Research and Clinical Feasibility Assessment for Therapeutic Applications

The ultimate goal of this research is to translate the promising preclinical findings into tangible clinical benefits. This requires a carefully planned progression from laboratory research to clinical assessment.

The immediate priority is to conduct robust in vivo efficacy studies in relevant animal models of disease. While an extract containing this compound showed anti-inflammatory effects in obese mice and its aglycone, prunetin, was effective in a mouse sepsis model, more specific studies using the purified compound are needed. These studies must also include comprehensive toxicology and safety pharmacology assessments to establish a safe dose range for potential human trials.

Should these preclinical studies yield positive results, the next step would be to design and initiate Phase I clinical trials. The primary objective of these trials would be to evaluate the safety, tolerability, and pharmacokinetic profile of this compound in healthy human volunteers. Subsequent Phase II trials would then assess its efficacy in patients with specific conditions, such as inflammatory disorders or certain types of cancer. The journey from a natural compound to an approved drug is long and challenging, but the foundational evidence for this compound justifies these future translational efforts. The collective findings from these advanced research perspectives will be crucial in determining the clinical feasibility and ultimate therapeutic role of this compound and its potential derivatives.

常见问题

Basic Research Questions

Q. What experimental methodologies are recommended for isolating and purifying Prunetinoside from natural sources?

  • Methodological Answer : Use solvent extraction (e.g., ethanol/water mixtures) followed by chromatographic techniques like HPLC or column chromatography with silica gel. Validate purity via TLC and spectroscopic methods (e.g., UV-Vis, NMR). For reproducibility, document solvent ratios, temperature, and flow rates .
  • Data Consideration : Include retention times, solvent gradients, and spectral peaks in supplementary materials. Cross-reference with known databases (e.g., PubChem) to confirm compound identity .

Q. How can researchers establish the structural elucidation of this compound?

  • Methodological Answer : Combine 1D/2D NMR (¹H, ¹³C, COSY, HSQC) to assign proton and carbon signals. Use mass spectrometry (LC-MS/MS) for molecular weight and fragmentation patterns. For crystalline samples, X-ray diffraction provides 3D conformation. Always compare with literature data for validation .
  • Data Contradiction Tip : If NMR signals conflict with prior studies, re-examine solvent effects or consider stereochemical variations .

Q. What in vitro assays are suitable for preliminary bioactivity screening of this compound?

  • Methodological Answer : Use cell-based assays (e.g., MTT for cytotoxicity) or enzyme inhibition assays (e.g., COX-2 for anti-inflammatory activity). Standardize positive/negative controls (e.g., aspirin for COX-2) and report IC₅₀ values. Ensure replicates (n ≥ 3) to assess variability .
  • Statistical Guidance : Apply ANOVA or t-tests to compare treatment groups; report p-values and confidence intervals .

Advanced Research Questions

Q. How to design experiments investigating this compound’s mechanism of action in oxidative stress pathways?

  • Methodological Answer : Use gene expression profiling (qRT-PCR, RNA-seq) to identify antioxidant genes (e.g., Nrf2, SOD). Pair with protein quantification (Western blot) and ROS detection assays (DCFH-DA). Include siRNA knockdown to confirm target specificity .
  • Data Interpretation : If gene/protein data conflict, consider post-translational modifications or assay sensitivity limitations .

Q. What strategies resolve discrepancies between in vivo and in vitro efficacy results for this compound?

  • Methodological Answer : Assess bioavailability via pharmacokinetic studies (e.g., plasma concentration-time curves). Use tissue distribution assays to identify accumulation sites. If in vivo results underperform, explore metabolite activity or formulation improvements (e.g., liposomal encapsulation) .
  • Contradiction Analysis : Compare dose-response curves across models; use meta-analysis to contextualize findings .

Q. How to evaluate this compound’s synergistic effects with other phytochemicals?

  • Methodological Answer : Apply combination index (CI) models (e.g., Chou-Talalay method) in dose-matrix experiments. Test fixed-ratio mixtures and calculate synergy scores (CI < 1 indicates synergy). Validate with isobolograms .
  • Data Presentation : Use heatmaps or 3D surface plots to visualize synergy/antagonism across concentrations .

Q. What analytical methods optimize quantification of this compound in complex matrices (e.g., plant extracts, plasma)?

  • Methodological Answer : Develop a validated UHPLC-MS/MS protocol with internal standards (e.g., deuterated analogs). Perform spike-and-recovery tests for matrix effect correction. Report LOD/LOQ and linearity ranges (R² ≥ 0.99) .
  • Reproducibility Note : Share SOPs for column conditioning, ionization settings, and calibration curves .

Tables for Methodological Reference

Research Aspect Recommended Techniques Key Parameters to Report
Structural ElucidationNMR, X-ray diffraction, LC-MS/MSChemical shifts, crystallographic data, m/z
Bioactivity ScreeningMTT, COX-2 inhibition, ROS assaysIC₅₀, EC₅₀, fold-change vs. controls
Synergy EvaluationChou-Talalay CI, isobologramsCombination index, dose-response matrices
PharmacokineticsLC-MS/MS, non-compartmental analysisCmax, Tmax, AUC, half-life

Guidelines for Addressing Contradictions

  • Hypothesis Refinement : If results contradict literature, revisit assumptions (e.g., species-specific metabolism) and redesign experiments with stricter controls .
  • Transparency in Reporting : Clearly state limitations (e.g., sample size, assay variability) in discussion sections .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Prunetinoside
Reactant of Route 2
Prunetinoside

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。